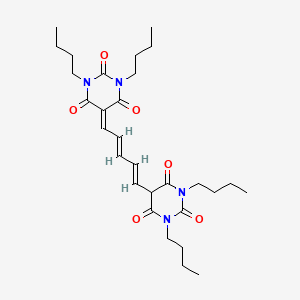
双-(1,3-二丁基巴比妥酸)五甲川氧诺尔
描述
Synthesis Analysis
The synthesis of bis-(1,3-dibutylbarbituric acid)pentamethine oxonol and its derivatives often involves a condensation reaction of 1,3-dimethylbarbituric acid with preformed vinamidinium salts, facilitated by triethylamine. This efficient 3-step procedure yields dyes with large Stokes shifts, indicating their potential for use as fluorescent visualizers for intracellular imaging due to their photophysical properties (Azamifar et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectrometry. Density functional theory (DFT) calculations, particularly at the B3LYP/6-311G(d,p) theory level, have identified preferred planar cis and trans configurations for the dyes, which contribute to their large Stokes shifts and unique photophysical behaviors (Azamifar et al., 2020).
Chemical Reactions and Properties
Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol exhibits interesting chemical properties, such as its ability to function as a potent inhibitor of band 3-mediated anion exchange. This suggests its utility in investigating conformational changes during anion exchange processes and in designing experiments to stop transport without preventing substrate binding (Knauf et al., 1995).
Physical Properties Analysis
The compound and its derivatives exhibit significant absorption and fluorescence emission maxima in the visible to near-infrared range, indicative of their strong photophysical properties and potential as fluorescent dyes. These properties are influenced by the solvent's polarity, suggesting intramolecular charge transfer (ICT) phenomena (Azamifar et al., 2020).
Chemical Properties Analysis
The chemical properties of bis-(1,3-dibutylbarbituric acid)pentamethine oxonol are central to its application in biological studies. It has been used as a membrane potential probe in flow cytometry to assess bacterial viability and the effects of antibiotics on Escherichia coli, showcasing its sensitivity and rapid action in detecting physiological changes in microorganisms (Deere et al., 1995; Jepras et al., 1997).
科学研究应用
细胞膜电位监测
DiBAC4(5) 广泛用于监测质膜电位的变化 . 它是一种响应缓慢的电位敏感探针,可以进入去极化的细胞,在那里它与细胞内蛋白或膜结合,并表现出增强的荧光和红色光谱位移 . 去极化程度增加会导致阴离子染料的额外流入和荧光增强 .
BK 通道激活
已发现 DiBAC4(5) 是一个有效的 BK(大电导 Ca2± 激活 K+)通道激活剂 . 它显着增加了表达大鼠 BK 通道 α 和 β1 亚基的人类胚胎肾 293 细胞的全细胞 BK 通道电流 . 在 DiBAC4(5) 的存在下,BK 通道电流的激活电压向负方向移动 .
β-亚基选择性 BK 通道激活
DiBAC4(5) 在相同浓度范围内激活全细胞 rBKαβ1 和 rBKαβ4 电流,但部分阻断 rBKαβ2 电流 . BK 通道 α 亚基单独以及其他一些类型的 K+ 通道不受 DiBAC4(5) 的明显影响 .
高通量筛选
DiBAC4(5) 在高通量筛选中有应用 . 高通量筛选是一种科学实验方法,特别用于药物发现,与生物学和化学领域相关。
荧光成像
DiBAC4(5) 由于它在与细胞内蛋白或膜结合时表现出增强的荧光和红色光谱位移的特性而用于荧光成像 .
细胞兴奋性和钙调控研究
BK 通道作为调节多种细胞类型膜兴奋性和细胞 Ca2+ 的负反馈机制中的关键分子发挥着至关重要的作用 . DiBAC4(5) 激活 BK 通道为研究这些过程提供了宝贵的工具 .
作用机制
Target of Action
DiBAC4(5) is primarily targeted towards depolarized cells . It binds to intracellular proteins or membranes within these cells .
Mode of Action
DiBAC4(5) is an anionic, slow-response potential-sensitive probe . It enters depolarized cells and binds to intracellular proteins or membranes . Once bound, the fluorescence properties of DiBAC4(5) are enhanced and shifted toward red .
Biochemical Pathways
Increased cellular depolarization results in an increased influx of dye and an increase in fluorescence . This suggests that DiBAC4(5) may be involved in pathways related to cellular depolarization and fluorescence signaling.
Pharmacokinetics
It’s known that the compound is soluble in ethanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The binding of DiBAC4(5) to intracellular proteins or membranes in depolarized cells enhances its fluorescence properties and shifts them toward red . Increased cellular depolarization leads to an increased influx of the dye and an increase in fluorescence .
Action Environment
The action of DiBAC4(5) is influenced by the pH of the environment. It exhibits pH-insensitive fluorescence properties over a pH range of 4.5 to 7.5 . The negative charge of DiBAC4(5) prevents its entry into mitochondria , suggesting that the intracellular environment can influence its action and efficacy.
属性
IUPAC Name |
1,3-dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3/b15-13+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIBXZWFVQCAN-WXUKJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628576 | |
| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63560-89-4 | |
| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)
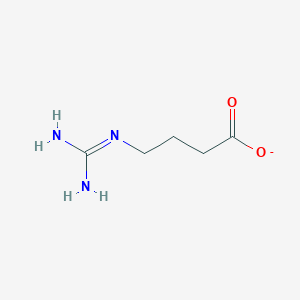
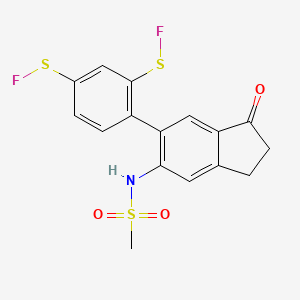

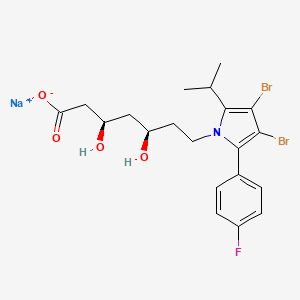
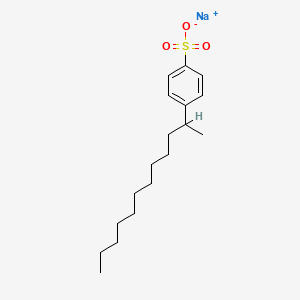
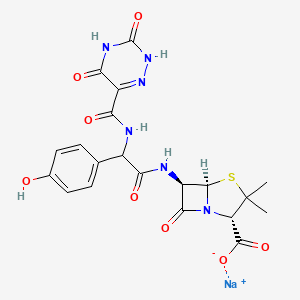
![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)
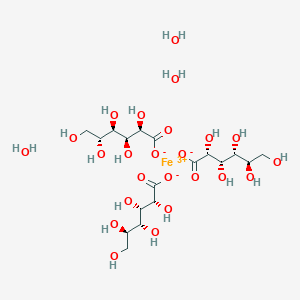
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1262083.png)
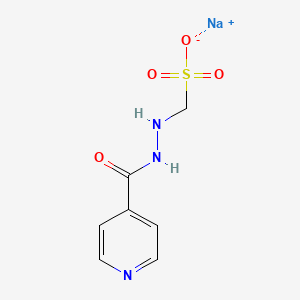
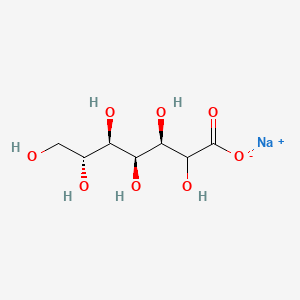
![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide](/img/structure/B1262091.png)